1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a dimethoxyphenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, linked through a urea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea: Lacks the isobutyl and dimethyl groups, potentially altering its biological activity.
1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea: Similar structure but with different substituents, which may affect its reactivity and applications.
Uniqueness
The unique combination of the dimethoxyphenyl group and the tetrahydrobenzo[b][1,4]oxazepin moiety, along with the specific urea linkage, gives 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea distinct chemical and biological properties. This uniqueness can be leveraged in designing new drugs or materials with specific desired characteristics.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-15(2)13-27-18-11-10-16(12-20(18)32-14-24(3,4)22(27)28)25-23(29)26-17-8-7-9-19(30-5)21(17)31-6/h7-12,15H,13-14H2,1-6H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNQPTSIZUJPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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